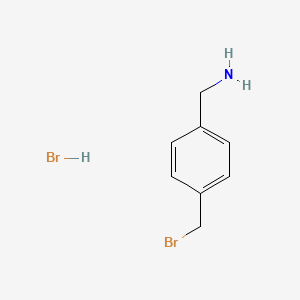

4-(Bromomethyl)benzylamine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(bromomethyl)phenyl]methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPODHRWGASQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672165 | |

| Record name | 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34403-47-9 | |

| Record name | 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34403-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Bromomethyl)benzylamine hydrobromide CAS number 34403-47-9

An In-depth Technical Guide to 4-(Bromomethyl)benzylamine hydrobromide (CAS 34403-47-9): A Versatile Bifunctional Reagent for Drug Discovery

Introduction

This compound, identified by CAS number 34403-47-9, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development.[1] Its structure is deceptively simple, featuring a benzylamine core substituted with a highly reactive bromomethyl group. This unique arrangement provides two distinct points for chemical modification: a nucleophilic primary amine (once deprotonated) and a potent electrophilic benzylic bromide. This duality makes it an invaluable building block and a versatile scaffold for constructing complex molecular architectures and chemical libraries aimed at discovering novel therapeutic agents.[1][2]

This guide offers a senior application scientist's perspective on this reagent, moving beyond simple data recitation to explain the causality behind its reactivity, experimental protocols, and applications. We will delve into its physicochemical properties, synthetic pathways, strategic applications in drug discovery, and essential safety protocols, providing a comprehensive resource for professionals in the field.

Part 1: Physicochemical Properties and Spectroscopic Profile

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to off-white or pale-yellow crystalline powder.[3][4][5] Its hydrobromide salt form enhances stability and simplifies handling compared to the free base, which is prone to self-reaction and degradation.

Key Physicochemical Data

A summary of the compound's essential properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 34403-47-9 | [1][6][7] |

| Molecular Formula | C₈H₁₁Br₂N | [1][3][7] |

| Molecular Weight | 280.99 g/mol | [1][3][7] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >250 °C (with decomposition) | [3][6] |

| IUPAC Name | [4-(bromomethyl)phenyl]methanamine;hydrobromide | [7] |

| SMILES | C1=CC(=CC=C1CN)CBr.Br | [1][7] |

| Storage | Sealed in a dry environment at room temperature or 2-8°C | [1][6] |

Spectroscopic Characterization: A Validating Signature

Proper characterization is the bedrock of reproducible science. The following spectroscopic data are characteristic of the compound and serve to confirm its identity and purity.

Nuclear Magnetic Resonance (¹H-NMR): The proton NMR spectrum provides an unambiguous fingerprint of the molecule's structure. In a typical solvent like DMSO-d₆, the key resonances are:

-

Aromatic Protons: A doublet observed between δ 7.32–7.45 ppm, integrating to four hydrogens, which is consistent with a 1,4-disubstituted (para) benzene ring.[2]

-

Benzylic Bromide Protons (-CH₂Br): A sharp singlet at approximately δ 4.42 ppm.[2] The significant downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom.

-

Benzylic Amine Protons (-CH₂NH₃⁺): A singlet around δ 4.0-4.2 ppm (this can vary).

-

Ammonium Protons (-NH₃⁺): A broad signal typically observed between δ 2.5–3.5 ppm, which is characteristic of exchangeable ammonium protons.[2]

Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups:

-

Ammonium Stretch (N⁺-H): A broad and strong absorption band in the 3200–2800 cm⁻¹ region.[2]

-

Aromatic C=C Stretch: Peaks observed near 1600 cm⁻¹.[2]

-

C-N Stretch: Appears around 1250 cm⁻¹.[2]

-

C-Br Stretch: A characteristic absorption in the fingerprint region, typically between 650–550 cm⁻¹.[2]

UV-Visible (UV-Vis) Spectroscopy: In methanol, the compound exhibits absorption maxima (λmax) at 206 nm and 256 nm. These correspond to the π→π* electronic transitions within the aromatic ring.[2] The presence of the bromomethyl group induces a slight bathochromic (red) shift compared to unsubstituted benzylamine.[2]

Part 2: Synthesis and Mechanistic Considerations

Understanding the synthesis of this compound provides insight into potential impurities and informs its handling. A common and logical laboratory-scale synthesis proceeds from 4-methylbenzonitrile, leveraging selective transformations.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 4-methylbenzonitrile.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile This step employs a free-radical halogenation that is highly selective for the benzylic position due to the stability of the resulting benzylic radical.

-

Setup: To a solution of 4-methylbenzonitrile (1 equivalent) in a dry, non-polar solvent like carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, ~1.2 equivalents).[8]

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).[8] The choice of AIBN is critical as it decomposes at a predictable rate under reflux to generate radicals, initiating the chain reaction.

-

Reaction: Reflux the mixture for approximately 8 hours.[8] The reaction progress can be monitored by TLC or ¹H-NMR by observing the disappearance of the methyl singlet of the starting material.

-

Workup: Cool the reaction mixture. The succinimide byproduct is poorly soluble in CCl₄ and can be removed by filtration.[8] The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[8] A typical yield is around 90%.[2]

Step 2: Reduction of 4-(Bromomethyl)benzonitrile to the Benzylamine This step converts the nitrile into a primary amine. The choice of reducing agent is crucial to avoid unwanted side reactions with the reactive benzylic bromide.

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., diethyl ether or THF).[2]

-

Addition: Cool the suspension to 0°C and slowly add a solution of 4-(bromomethyl)benzonitrile in the same dry solvent. This exothermic reaction must be controlled to prevent side reactions.

-

Reaction: Allow the mixture to stir and slowly warm to room temperature.

-

Quenching & Workup: Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup). This procedure safely neutralizes excess LiAlH₄ and precipitates aluminum salts, which can be filtered off. The organic layer is then separated, dried, and concentrated to yield the free base of 4-(bromomethyl)benzylamine.

Step 3: Formation of the Hydrobromide Salt This final step protonates the amine, yielding the stable, solid hydrobromide salt.

-

Procedure: Dissolve the crude free base from Step 2 in a suitable solvent like isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrobromic acid (HBr), either as a concentrated aqueous solution or as HBr gas dissolved in acetic acid, until the solution is acidic and precipitation is complete.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with cold solvent to remove any remaining impurities, and dry under vacuum.

Part 3: Reactivity and Strategic Applications in Drug Discovery

The power of this compound lies in its bifunctional nature, which allows for its use as a versatile scaffold. The two reactive sites can be addressed sequentially or, in some cases, used in tandem to form cyclic structures.

Dual Reactivity Profile

Caption: Dual reactivity of the core scaffold.

Applications as a Scaffold in Medicinal Chemistry

The alkylating properties of this compound make it a valuable tool in drug development.[2]

-

Antiviral Research: The core structure is related to compounds investigated for their ability to inhibit viral entry, particularly against filoviruses like Ebola.[2] The benzylamine portion can be functionalized to target specific protein residues, while the bromomethyl group can form a covalent bond with a nearby nucleophilic residue (e.g., cysteine or histidine), leading to irreversible inhibition.

-

Fragment-Based Drug Discovery (FBDD): This reagent is an ideal starting point in FBDD. The benzylamine fragment can be tested for low-affinity binding to a biological target. If a "hit" is identified, the bromomethyl handle provides a direct and reliable vector for "fragment growing" or "fragment linking" to explore the surrounding pocket and rapidly increase potency.

-

PROTACs and Covalent Inhibitors: The development of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors often requires linkers with specific reactive groups. The dual functionality of this molecule allows it to be incorporated into such linkers, connecting a target-binding warhead to an E3 ligase-binding moiety or a reactive covalent warhead.

-

Epigenetic Modulators: Many inhibitors of epigenetic targets, such as the Bromodomain and Extra-Terminal domain (BET) family of proteins (e.g., BRD4), feature a core that binds to an acetylated lysine recognition pocket.[9][10] While this specific molecule is not a known BRD4 inhibitor, its scaffold is highly relevant. The benzylamine moiety can be elaborated to mimic the acetyl-lysine binding motif, and the other end of the molecule can be functionalized to achieve selectivity and desired physicochemical properties.

Experimental Workflow: Fragment Elaboration

Caption: Workflow for elaborating the scaffold.

Part 4: Safety, Handling, and Storage

Given its reactive nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Information

The compound is classified with significant hazards that demand respect and appropriate precautions.

| GHS Classification | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [11] |

| H315: Causes skin irritation. | [7] | |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | [7] |

| STOT - Single Exposure | H335: May cause respiratory irritation. | [7] |

| Corrosive to Metals | H290: May be corrosive to metals. | [11] |

Protocol for Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of the dust.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat is required.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands and face thoroughly after handling.

-

In case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Storage and Incompatibility

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][12] The recommended storage temperature can be room temperature or refrigerated (2-8°C).[1][6]

-

Incompatible Materials: Keep away from strong bases, alcohols, amines, and metals, as these can trigger unwanted reactions.[12][13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined bifunctional reactivity allows for precise and predictable molecular construction, making it an ideal scaffold for building libraries, developing covalent probes, and elaborating fragments into potent drug candidates. By understanding its properties, synthesis, and reactivity, and by adhering strictly to safety protocols, researchers can fully leverage the power of this versatile reagent to accelerate the pace of drug discovery and innovation.

References

-

PubChem. This compound | C8H11Br2N | CID 45790013. [Link]

-

Antimex Chemical Limited. This compound, CasNo.34403-47-9. [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

CAS Common Chemistry. (-)-Asparagine. [Link]

-

FDC Chemical. 4-(BROMOMETHYL)BENZYLAMINE HBR. [Link]

-

National Center for Biotechnology Information. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

-

PubMed. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

-

PubChem. 4-(Bromomethyl)benzaldehyde | C8H7BrO | CID 11206421. [Link]

Sources

- 1. 4-(Bromomethyl)benzylamine HBr | 34403-47-9 | FB35462 [biosynth.com]

- 2. This compound | 34403-47-9 | Benchchem [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. antimex.lookchem.com [antimex.lookchem.com]

- 5. karebaybio.com [karebaybio.com]

- 6. 34403-47-9 | CAS DataBase [chemicalbook.com]

- 7. This compound | C8H11Br2N | CID 45790013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

4-(Bromomethyl)benzylamine hydrobromide molecular weight

An In-depth Technical Guide to 4-(Bromomethyl)benzylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive bromomethyl group and a primary amine, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, with a detailed focus on its molecular weight, synthesis, characterization, and applications. Furthermore, it outlines critical safety and handling protocols to ensure its proper use in a laboratory setting. This document is intended to serve as a technical resource for researchers leveraging this reagent in their synthetic and drug discovery endeavors.

Introduction: A Versatile Bifunctional Reagent

This compound, with the CAS number 34403-47-9, is a para-substituted benzylamine derivative.[1][2] It is supplied as a hydrobromide salt, which enhances its stability and shelf-life as a solid, crystalline powder. The strategic placement of a benzylic bromide and a benzylamine group on the same aromatic scaffold provides two distinct points for chemical modification. The bromomethyl group is an excellent electrophile, susceptible to nucleophilic substitution, while the amine group can act as a nucleophile or be derivatized through various reactions common to primary amines. This dual reactivity is the cornerstone of its utility as a linker and a scaffold in the synthesis of novel compounds, including pharmaceutical intermediates.[3]

Physicochemical Properties and Molecular Weight

The fundamental properties of this compound are crucial for its application in quantitative chemical synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 280.99 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₁₁Br₂N | [1][3][4] |

| CAS Number | 34403-47-9 | [1][2][4] |

| Appearance | White to off-white crystalline powder | [2] |

| IUPAC Name | [4-(bromomethyl)phenyl]methanamine;hydrobromide | [4] |

| Storage Temperature | 2°C - 8°C | [3] |

A Closer Look at the Molecular Weight

The molecular weight of 280.99 g/mol is a critical parameter for stoichiometric calculations in reaction planning.[1][3][4] It is derived from the molecular formula, C₈H₁₁Br₂N, which accounts for the parent molecule, (4-(bromomethyl)phenyl)methanamine, and the associated hydrobromide (HBr) salt.[4] The presence of two bromine atoms contributes significantly to the overall mass of the compound. It is essential for researchers to use this precise molecular weight to ensure accurate molar quantities are used in experimental setups, which is fundamental for reaction efficiency, yield calculation, and reproducibility.

Caption: Structure of this compound.

Synthesis and Characterization

While several synthetic routes are possible, a common laboratory-scale approach involves the reduction of a nitrile precursor. This method provides a reliable pathway to the target compound.

Example Synthesis Protocol: Reduction of 4-(Bromomethyl)benzonitrile

This protocol describes a representative synthesis. The choice of a potent reducing agent like Lithium aluminum hydride (LiAlH₄) is critical for the efficient conversion of the nitrile group to a primary amine.[2]

Step 1: Preparation of the Reaction Vessel

-

A three-necked round-bottom flask is flame-dried under a vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the reaction of LiAlH₄ with atmospheric moisture.

-

The flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

Step 2: Reaction Execution

-

Lithium aluminum hydride (LiAlH₄) is suspended in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) in the reaction flask.

-

A solution of 4-(bromomethyl)benzonitrile in the same dry solvent is added dropwise from the dropping funnel. The addition is performed at a controlled temperature (typically 0°C) to manage the exothermic nature of the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

The reaction is carefully quenched by the sequential, slow addition of water and then an aqueous base solution (e.g., 15% NaOH) to decompose the excess LiAlH₄ and aluminum salts.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent to recover any dissolved product.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude amine is then treated with a solution of hydrobromic acid (HBr) in a suitable solvent to precipitate the desired this compound salt, which can be further purified by recrystallization.

Caption: Workflow for the Synthesis of the Target Compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of the synthesized compound. The ¹H-NMR spectrum provides characteristic signals that correspond to the different protons in the molecule.[2]

-

-CH₂Br Protons: A singlet is typically observed around δ 4.42 ppm. The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom.[2]

-

Aromatic Protons: The para-substituted aromatic ring gives rise to a characteristic doublet of doublets (or two distinct doublets) in the region of δ 7.32–7.45 ppm, integrating to four protons.[2]

-

-CH₂NH₃⁺ Protons: The protons of the methylene group adjacent to the ammonium group appear as a singlet.

-

-NH₃⁺ Protons: The ammonium protons often appear as a broad signal.[2]

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, allowing it to act as a versatile linker or scaffold in the synthesis of more complex molecules.[3]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of various pharmaceutical agents.[3] For instance, it can be used to introduce a reactive benzylamine moiety into a target structure.

-

Linker Chemistry: In drug development, particularly in the field of antibody-drug conjugates (ADCs) or PROTACs, linker molecules are essential. This compound provides a rigid aromatic spacer with two orthogonal reactive handles for conjugation to different molecular fragments.

-

Building Block for Combinatorial Chemistry: Its structure is ideal for creating libraries of compounds for high-throughput screening. The amine can be acylated, alkylated, or used in reductive amination, while the bromide can be displaced by a wide range of nucleophiles, leading to diverse molecular scaffolds.

Caption: Conceptual Use as a Bifunctional Linker Molecule.

Safety, Handling, and Storage

This compound is an irritant and must be handled with appropriate care in a laboratory setting. Adherence to safety protocols is paramount to minimize exposure risk.

Hazard Identification

Based on GHS classifications, this chemical poses the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling Protocol

1. Engineering Controls:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of the powder.[5]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[6][7]

-

Skin Protection: Wear a lab coat and handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use an approved respirator.[5]

3. Safe Handling Practices:

-

Avoid generating dust.

-

Do not breathe dust, mist, vapors, or spray.[5]

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[6]

4. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Recommended storage is between 2°C and 8°C.[3]

-

Store locked up and away from incompatible materials such as strong bases and oxidizing agents.[5]

Caption: Recommended Workflow for Safe Laboratory Handling.

Conclusion

This compound is a valuable and highly versatile reagent in modern organic and medicinal chemistry. A thorough understanding of its properties, particularly its molecular weight of 280.99 g/mol , is fundamental to its effective use. Its bifunctional nature provides chemists with a powerful tool for constructing complex molecules. However, its hazardous properties necessitate strict adherence to safety and handling protocols. This guide serves as a foundational resource to enable researchers to confidently and safely incorporate this important building block into their synthetic strategies.

References

-

PubChem. This compound. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Bromomethyl)benzylamine HBr | 34403-47-9 | FB35462 [biosynth.com]

- 4. This compound | C8H11Br2N | CID 45790013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-(Bromomethyl)benzylamine Hydrobromide for Advanced Research Applications

This guide provides an in-depth technical overview of 4-(Bromomethyl)benzylamine hydrobromide, a bifunctional reagent of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will move beyond basic data to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights for its effective utilization.

Core Physicochemical and Structural Characteristics

This compound is a versatile molecular building block distinguished by two key reactive sites: a highly electrophilic benzylic bromide and a primary amine, which is protonated as a hydrobromide salt. This dual functionality, positioned on a rigid benzene scaffold, allows for sequential and controlled chemical modifications, making it an ideal linker or starting material for complex molecular architectures.

The hydrobromide salt form enhances the compound's stability and shelf-life compared to the free base, which is prone to self-reaction and degradation. Its solid, often crystalline nature simplifies handling and weighing for precise reaction stoichiometry.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34403-47-9 | [1][2] |

| Molecular Formula | C₈H₁₁Br₂N | [1][2] |

| Molecular Weight | 280.99 g/mol | [1][2] |

| IUPAC Name | [4-(bromomethyl)phenyl]methanamine;hydrobromide | [2] |

| Appearance | White to off-white or pale-yellow crystalline powder/solid | [3][4] |

| Melting Point | >250 °C (with decomposition) | N/A |

| Storage | 2°C - 8°C, sealed in a dry environment | [1] |

| SMILES | C1=CC(=CC=C1CN)CBr.Br | [1] |

Predicted Spectroscopic Profile

While a comprehensive public database of spectra for this specific salt is limited, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from closely related analogs.

-

¹H NMR Spectroscopy (Predicted in D₂O or DMSO-d₆):

-

Aromatic Protons (δ 7.40-7.60 ppm): The 1,4-disubstituted benzene ring is expected to show a characteristic AA'BB' system, appearing as two distinct doublets.

-

Benzylic Bromide Methylene (δ ~4.70 ppm): A sharp singlet corresponding to the two protons of the -CH₂Br group. This position is significantly downfield due to the electron-withdrawing effect of the adjacent bromine atom.

-

Benzylic Amine Methylene (δ ~4.10 ppm): A singlet for the two protons of the -CH₂NH₃⁺ group. It appears slightly upfield compared to the -CH₂Br protons.

-

Ammonium Protons (-NH₃⁺): A broad, exchangeable singlet, typically observed between δ 8.0-9.0 ppm in DMSO-d₆. Its visibility and position can vary with solvent and concentration.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (δ 128-140 ppm): Four signals are expected: two for the protonated carbons and two for the quaternary carbons attached to the methylene groups.

-

Benzylic Amine Carbon (-CH₂NH₃⁺, δ ~45 ppm): The carbon of the aminomethyl group.

-

Benzylic Bromide Carbon (-CH₂Br, δ ~33 ppm): The carbon of the bromomethyl group, shifted downfield by the halogen.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching (2800-3100 cm⁻¹): Broad and strong bands characteristic of an ammonium salt (R-NH₃⁺).

-

C-H Stretching (Aromatic & Aliphatic, 2900-3100 cm⁻¹): Sharp peaks for aromatic C-H and aliphatic C-H bonds.

-

N-H Bending (~1500-1600 cm⁻¹): Asymmetric and symmetric bending vibrations for the ammonium group.

-

C=C Stretching (Aromatic, ~1450-1600 cm⁻¹): Multiple sharp bands indicating the benzene ring.

-

C-Br Stretching (~600-700 cm⁻¹): A moderate to strong band in the fingerprint region.

-

Synthesis and Purification

The most common and reliable laboratory-scale synthesis of 4-(Bromomethyl)benzylamine initiates from 4-methylbenzonitrile. This two-step process is favored for its high yields and straightforward execution.

Step 1: Radical Bromination of 4-Methylbenzonitrile This step employs a standard free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like Azobisisobutyronitrile (AIBN) is required to start the reaction. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is critical as it facilitates the radical chain reaction and prevents ionic side reactions.

Step 2: Reduction of the Nitrile to a Primary Amine The resulting 4-(bromomethyl)benzonitrile is then reduced. A powerful reducing agent is necessary to convert the nitrile to an amine without reacting with the benzylic bromide. Borane complexes, such as borane dimethyl sulfide (BMS), are ideal for this transformation due to their chemoselectivity for nitriles over halides under controlled conditions. The reaction is quenched with acid, which protonates the newly formed amine, leading to the precipitation of the hydrobromide or hydrochloride salt.

Experimental Protocol: Synthesis from 4-Methylbenzonitrile

Materials:

-

4-Methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Borane dimethyl sulfide complex (BMS, 2 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl) or Hydrobromic acid (HBr), aqueous solution

Protocol:

-

Step 1 - Synthesis of 4-(Bromomethyl)benzonitrile:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 4-methylbenzonitrile (1.0 eq) in anhydrous CCl₄.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN (approx. 0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) for 6-8 hours. Monitor the reaction's progress via TLC.

-

Once complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter off the succinimide and wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure. The crude 4-(bromomethyl)benzonitrile can be purified by recrystallization from hexane.[5][6]

-

-

Step 2 - Synthesis of this compound:

-

Under an inert atmosphere (e.g., Nitrogen), dissolve the purified 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the BMS solution (2.0 eq) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4 hours.

-

Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of aqueous HBr (or HCl).

-

Stir the resulting mixture at room temperature for 1 hour to ensure complete hydrolysis of the borane-amine complex and precipitation of the salt.

-

Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[5]

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this reagent lies in the orthogonal reactivity of its two functional groups.

-

The Benzylic Bromide: This is a potent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This makes it an excellent tool for attaching the benzylamine scaffold to other molecules.

-

The Benzylamine (as Ammonium Salt): In its salt form, the amine is protected and unreactive. However, upon neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), the free primary amine is liberated. This amine is a strong nucleophile, capable of undergoing acylation with acid chlorides or anhydrides, alkylation with other electrophiles, or reductive amination with aldehydes and ketones.

Case Study: Synthesis of Macrocycles

A prime example of leveraging the dual functionality of this reagent is in the synthesis of macrocycles, which are of high interest in drug discovery for targeting challenging protein-protein interactions.[7] In a typical approach, this compound can be reacted with a dicarboxylic acid chloride (e.g., isophthaloyl dichloride) under high-dilution conditions.

-

High-Dilution Principle: The reaction is performed by slowly adding solutions of the two precursors simultaneously to a large volume of solvent. This strategy ensures that the concentration of any given molecule is kept extremely low, favoring intramolecular cyclization (to form the desired macrocycle) over intermolecular polymerization (which would result in linear polymers).

-

Reaction: The free amine (liberated in situ by a base like triethylamine) of one molecule attacks an acid chloride group of the diacyl chloride. The benzylic bromide of the diacyl chloride-adduct is then attacked by the amine of a second molecule, closing the ring. This showcases the controlled, sequential use of both reactive centers to build complex, conformationally constrained structures.

Applications in Drug Discovery and Materials Science

-

Medicinal Chemistry: This compound is a foundational building block for creating libraries of compounds for high-throughput screening. It has been documented as a component in the synthesis of established pharmaceuticals.[1] Its rigid phenyl core provides a predictable geometry, while the two connection points allow for the systematic exploration of chemical space around a central scaffold.

-

Linker Technology: In the development of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), specific linkers are required to connect the active payload to the targeting moiety. The functional handles on 4-(bromomethyl)benzylamine make it and its derivatives suitable candidates for incorporation into such linker systems.

-

Materials Science: The ability to form stable covalent bonds from two distinct points makes this reagent useful in the synthesis of functionalized polymers and cross-linked materials where precise spacing and orientation are required.

Safety, Handling, and Storage

As a highly reactive bifunctional compound, this compound requires careful handling.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |

Authoritative Insight on Hazards: While the GHS classification from some databases indicates irritation, the inherent reactivity of the benzylic bromide moiety and the acidic nature of the hydrobromide salt warrant a higher level of caution. Related compounds, such as 4-(bromomethyl)benzonitrile, are classified as causing burns by all exposure routes.[8] Therefore, it is strongly advised to treat this compound as corrosive , capable of causing severe skin burns and eye damage, and to handle it accordingly.

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a minimum), a lab coat, and chemical safety goggles or a face shield.[8]

-

Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or fumes, which can cause respiratory tract irritation or damage.

-

Dispensing: Use appropriate tools (spatula) for handling the solid. Avoid creating dust.

-

In case of contact:

-

Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45790013, this compound. Retrieved from [Link]

-

Mokhtari, J., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

(n.d.). Supplementary Information. Retrieved from [Link]

-

Yuhan Pharmaceutical. (n.d.). 4-(BROMOMETHYL)BENZYLAMINE HBR. Retrieved from [Link]

-

(n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77571, 4-Bromobenzylamine. Retrieved from [Link]

Sources

- 1. 4-(Bromomethyl)benzylamine HBr | 34403-47-9 | FB35462 [biosynth.com]

- 2. This compound | C8H11Br2N | CID 45790013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(BROMOMETHYL)BENZYLAMINE HBR,34403-47-9-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 4. karebaybio.com [karebaybio.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)benzylamine Hydrobromide

This document provides a comprehensive, field-proven guide for the synthesis of 4-(Bromomethyl)benzylamine hydrobromide, a critical bifunctional building block in modern drug discovery and materials science. Its structure, featuring both a reactive benzylic bromide and a primary amine, allows for versatile applications as a molecular linker and synthetic intermediate.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the protocol's integrity, and provide actionable insights for researchers, scientists, and drug development professionals.

Strategic Overview of Synthesis

Two principal pathways are commonly employed for the synthesis of 4-(Bromomethyl)benzylamine and its salts. The first begins with the bromination of p-xylene, followed by the introduction of the amino group, for instance, via the Delépine reaction.[1] The second, and the focus of this guide, commences with 4-methylbenzonitrile. This route involves a two-step sequence: (1) selective benzylic bromination to yield 4-(bromomethyl)benzonitrile, followed by (2) reduction of the nitrile functionality to the primary amine.[1][2]

This guide details the 4-methylbenzonitrile pathway due to its well-documented procedures, high yields, and the straightforward purification of its intermediates. This approach offers robust control over the selective functionalization of the molecule.

Part 1: Benzylic Bromination of 4-Methylbenzonitrile

The initial and most critical step is the selective bromination of the methyl group at the benzylic position, leaving the aromatic ring untouched.

Mechanism and Scientific Rationale

This transformation is achieved through a free-radical chain reaction, a cornerstone of organic synthesis.[3] The reagent of choice is N-Bromosuccinimide (NBS), which serves as a source of a low concentration of molecular bromine (Br₂). The reaction is initiated by a radical initiator, typically Azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.

The key to the high selectivity of this reaction lies in the stability of the intermediate radical. The propagation step involves the abstraction of a hydrogen atom from the methyl group to form a benzylic radical.[3] This radical is significantly stabilized by resonance with the adjacent benzene ring, making the benzylic C-H bond weaker and more susceptible to cleavage than the aromatic C-H bonds.[4] This ensures the bromination occurs exclusively at the desired methyl group.

Caption: Free-radical chain mechanism for benzylic bromination.

Quantitative Data for Bromination

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| 4-Methylbenzonitrile | 117.15 | 1.0 g | 8.54 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.67 g | 9.39 | 1.1 |

| AIBN | 164.21 | ~10 mg | ~0.06 | Catalytic |

| Carbon Tetrachloride (CCl₄) | 153.82 | 30 mL | - | Solvent |

Note: Carbon tetrachloride is a hazardous substance and should be handled with extreme caution in a certified chemical fume hood. Alternatives like acetonitrile or cyclohexane can also be effective solvents for this reaction.[5]

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzonitrile

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried.

-

Reagent Addition: In the flask, dissolve 4-methylbenzonitrile (1.0 g, 8.54 mmol) in 30 mL of dry carbon tetrachloride.[1][2]

-

To this solution, add N-Bromosuccinimide (1.67 g, 9.39 mmol) and a catalytic amount of AIBN (~10 mg).[1][2]

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. Maintain a gentle reflux for 8 hours.

-

Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should appear at a different Rf value than the starting material.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate as a white solid.

-

Purification: Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from hexane to yield 4-(bromomethyl)benzonitrile as a white to off-white solid.[1][2]

Part 2: Nitrile Reduction and Salt Formation

With the brominated intermediate in hand, the next stage is the reduction of the nitrile group to a primary amine, followed by its conversion to the stable hydrobromide salt.

Mechanism and Scientific Rationale

The reduction of a nitrile to a primary amine requires a potent reducing agent. Borane complexes, such as borane dimethyl sulfide (BMS), are highly effective for this transformation.[1] The mechanism involves the coordination of the boron atom to the nitrogen of the nitrile, followed by the successive transfer of hydride ions from the borane to the carbon atom of the nitrile. An acidic workup is then required to hydrolyze the resulting boron-nitrogen intermediates and liberate the primary amine as its corresponding ammonium salt.

To obtain the final target as a hydrobromide salt, the workup is followed by a basification step to yield the free amine. This free base is then extracted and treated with hydrobromic acid to precipitate the desired, stable, and easily handled this compound.

Experimental Protocol: Synthesis of this compound

-

Setup: In a flame-dried, three-necked 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(bromomethyl)benzonitrile (1.0 g, 5.10 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).[1]

-

Reduction: Cool the solution to 0°C in an ice bath. While stirring, slowly add borane dimethyl sulfide complex (5.1 mL of a 2 M solution in THF, 10.2 mmol) dropwise via a syringe.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0°C. CAUTION: This step is exothermic and releases hydrogen gas. Cautiously quench the excess borane by the slow, dropwise addition of 6 M aqueous HCl until gas evolution ceases. Stir the biphasic mixture at room temperature for 1 hour to ensure complete hydrolysis.

-

Free Amine Isolation: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 10) by the slow addition of a concentrated NaOH solution.

-

Extraction: Extract the liberated free amine into diethyl ether (3 x 50 mL).[1]

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or potassium carbonate.

-

Salt Formation: Filter off the drying agent. To the resulting ethereal solution, add 48% aqueous HBr dropwise with vigorous stirring until no further precipitation is observed.

-

Final Product Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the product, this compound, under vacuum to yield a stable, crystalline solid.

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of 4-(Bromomethyl)benzylamine HBr.

Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed using standard analytical techniques.

| Technique | Expected Results for this compound |

| ¹H NMR | δ (ppm) ~8.2-8.5 (br s, 3H, -NH₃⁺), ~7.4-7.6 (m, 4H, Ar-H), ~4.5 (s, 2H, -CH₂Br), ~4.1 (s, 2H, Ar-CH₂N) |

| Mass Spec (ESI+) | m/z for the free amine [C₈H₁₀BrN]⁺: Expected ~199.00/201.00 (characteristic bromine isotope pattern) |

| IR (KBr Pellet) | ν (cm⁻¹) ~3000-2800 (br, -NH₃⁺ stretch), ~1600, 1480 (aromatic C=C stretch), ~1260 (C-N stretch), ~680 (C-Br stretch) |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety, Handling, and Troubleshooting

Core Safety Mandates:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields. A face shield is recommended when handling corrosive reagents.[6][7]

-

Ventilation: All steps must be performed in a properly functioning chemical fume hood.[6][8] This is especially critical when working with carbon tetrachloride and lachrymatory benzyl bromides.

-

N-Bromosuccinimide (NBS): NBS is an oxidizer and can cause severe skin burns.[9][10] Avoid contact with skin and eyes and keep away from combustible materials.[6][11]

-

Benzyl Bromides: The intermediate and final product are lachrymators (tear-gas-like compounds) and are irritants.[8] Handle with extreme care to avoid inhalation or contact.

-

Borane Dimethyl Sulfide (BMS): BMS is a corrosive, flammable liquid that reacts violently with water. The quenching step must be performed slowly at 0°C to control the exothermic reaction and hydrogen gas evolution.

Troubleshooting Common Issues:

-

Issue: Low Yield in Bromination Step.

-

Cause: Insufficient initiation or decomposition of the initiator.

-

Solution: Ensure the AIBN is fresh. The reaction can be initiated with a UV lamp if thermal initiation is ineffective. Ensure the solvent is anhydrous, as water can interfere with the reaction.

-

-

Issue: Formation of Dibrominated Byproducts.

-

Cause: Using an excess of NBS or prolonged reaction times.

-

Solution: Use no more than 1.1 equivalents of NBS. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

-

-

Issue: Hydrolysis of the Benzylic Bromide.

-

Cause: Presence of water during workup or purification, leading to the formation of 4-(hydroxymethyl)benzylamine.[12]

-

Solution: Use anhydrous solvents and perform workup steps efficiently. The hydrolyzed product is more polar and can be separated by column chromatography if necessary.

-

References

-

N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

-

N-Bromosuccinimide Safety Data Sheet. Apollo Scientific.

-

Safety Data Sheet: N-Bromosuccinimide. ChemScience.

-

SAFETY DATA SHEET: N-Bromosuccinimide. Fisher Scientific.

-

Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.

-

Explain why radical bromination of p-xylene forms C rather than D. Filo.

-

Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine. Benchchem.

-

Selective Bromination of p-Xylene via Homogeneous Catalysis. ResearchGate.

-

Mechanism of Free Radical Bromination. BYJU'S.

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry.

-

Technical research on synthesis and refinement of 4-bromomethyl-benzonitrile. Semantic Scholar.

-

How to avoid impurities in 4-(Bromomethyl)benzil reactions. Benchchem.

-

This compound. PubChem.

-

4-(Bromomethyl)benzylamine HBr. Santa Cruz Biotechnology.

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Available online]([Link] Wohl-Ziegler_Reaction.shtm)

-

Benzyl Bromide. Common Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. byjus.com [byjus.com]

- 4. Question: Explain why radical bromination of p-xylene forms C rather than.. [askfilo.com]

- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Benzyl Bromide [commonorganicchemistry.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.dk [fishersci.dk]

- 11. chemscience.com [chemscience.com]

- 12. benchchem.com [benchchem.com]

Solubility Profile of 4-(Bromomethyl)benzylamine Hydrobromide: A Technical Guide for Researchers

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Bromomethyl)benzylamine hydrobromide (CAS: 34403-47-9). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines a robust experimental protocol for its determination, and presents a predicted solubility profile in common organic solvents. By synthesizing fundamental chemical principles with practical laboratory methodology, this guide serves as an essential resource for the effective handling and application of this versatile chemical intermediate.

Introduction: The Compound and Its Context

This compound is a bifunctional organic compound featuring a reactive bromomethyl group and a primary amine, which is present as a hydrobromide salt.[1] Its molecular structure makes it a valuable building block and reagent in organic synthesis, particularly in the pharmaceutical industry for creating more complex molecular scaffolds.[2]

Understanding the solubility of this compound is paramount for its practical application. Solubility data dictates the choice of solvent for chemical reactions, purification processes (such as crystallization), formulation development, and analytical characterization. An improper solvent choice can lead to poor reaction yields, inefficient purification, or inaccurate analytical results. This guide addresses the critical need for a detailed understanding of its solubility profile.

Theoretical Framework: Predicting Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[3] The structure of this compound provides clear indicators of its expected behavior.

2.1 The Impact of the Hydrobromide Salt

The most dominant feature influencing the compound's solubility is the presence of the benzylamine group as a hydrobromide salt. Amine salts are ionic, charged species.[4][5] This ionic character introduces strong ion-dipole interactions, which are favored by polar solvents capable of solvating the charged ammonium cation and the bromide anion.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess hydrogen bond donors and acceptors and have high dielectric constants. They are exceptionally effective at solvating ions. Water, in particular, is expected to be a good solvent due to its ability to form strong hydrogen bonds and solvate the ions.[4][5] Shorter-chain alcohols like methanol and ethanol should also be effective solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. While they can solvate cations well, their ability to solvate anions is weaker compared to protic solvents. Therefore, solubility is expected to be moderate to good, but likely less than in polar protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and rely on weak van der Waals forces for interaction. They are fundamentally poor solvents for ionic salts.[6] The strong ionic lattice energy of the hydrobromide salt cannot be overcome by the weak interactions offered by nonpolar solvents. Consequently, this compound is predicted to be insoluble or sparingly soluble in this class of solvents.[4][5]

2.2 The Role of the Organic Scaffold

The organic portion of the molecule, the benzyl ring with a bromomethyl substituent, is largely nonpolar and hydrophobic. While the ionic salt character dominates, this organic scaffold can influence solubility in solvents with intermediate polarity. However, for a relatively small molecule like this, the ionic nature of the hydrobromide salt is the primary determinant of its overall solubility profile.[5]

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by experimental testing.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | Strong ion-dipole interactions and hydrogen bonding.[4] |

| Methanol | Soluble | High polarity and hydrogen bonding capabilities. | |

| Ethanol | Soluble | Good polarity, though slightly less than methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble / Moderately Soluble | High polarity, effective at solvating cations. |

| Dimethylformamide (DMF) | Soluble / Moderately Soluble | High polarity, similar to DMSO. | |

| Acetonitrile (ACN) | Sparingly Soluble | Moderate polarity, less effective than DMSO/DMF. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Sparingly Soluble / Insoluble | Lower polarity, insufficient to dissolve the ionic salt. |

| Toluene | Insoluble | Nonpolar aromatic solvent, unable to overcome lattice energy.[6] | |

| Diethyl Ether | Insoluble | Low polarity, a classic non-solvent for amine salts.[4][5] | |

| Hexane | Insoluble | Highly nonpolar aliphatic solvent.[6] |

Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step protocol for the qualitative and semi-quantitative determination of solubility. The methodology is designed to be self-validating by using a systematic approach.

4.1 Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Compound Hazards: this compound is known to cause skin, eye, and respiratory irritation.[1] Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[7][8]

-

Solvent Hazards: Handle all organic solvents in a fume hood. Be aware of the specific flammability and toxicity risks associated with each solvent used.

4.2 Materials and Equipment

-

This compound (solid)

-

Selection of test solvents (high purity grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials or test tubes (e.g., 4 mL glass vials with caps)

-

Vortex mixer

-

Calibrated micropipettes or graduated cylinders

-

Spatula

4.3 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility testing procedure.

Caption: Experimental workflow for qualitative solubility determination.

4.4 Step-by-Step Procedure

This protocol is based on established methods for determining the solubility of organic compounds.[9][10][11]

-

Preparation: Label a series of clean, dry glass vials, one for each solvent to be tested.

-

Weighing: Accurately weigh approximately 10.0 mg of this compound directly into each labeled vial. Record the exact mass.

-

Solvent Addition: Add 1.0 mL of the first test solvent to the corresponding vial. This creates a target concentration of ~10 mg/mL.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[10] This ensures thorough mixing and breaks up any clumps of solid.

-

Observation: Allow the vial to stand undisturbed for at least 2 minutes. Carefully observe the contents against a contrasting background.

-

Soluble: The solid has completely disappeared, leaving a clear, homogenous solution. No solid particles are visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The solid appears largely unchanged, with no significant dissolution observed.[10]

-

-

Recording: Record the observation in a laboratory notebook using the classifications: "Soluble," "Sparingly Soluble," or "Insoluble."

-

Repeat: Repeat steps 3-6 for each solvent in the test panel.

For a more semi-quantitative result, one can perform serial additions of the compound to a known volume of solvent until saturation is reached, or conversely, add small aliquots of solvent to a known mass of the compound until complete dissolution occurs.

Conclusion

This compound, as an amine salt, is predicted to exhibit solubility behavior dominated by its ionic character. It is expected to be readily soluble in polar protic solvents like water and methanol, moderately soluble in polar aprotic solvents such as DMSO, and largely insoluble in nonpolar organic solvents like hexane and diethyl ether.[4][5] The provided experimental protocol offers a systematic and reliable method for researchers to verify this predicted profile and obtain precise solubility data essential for chemical synthesis, purification, and formulation. Adherence to the outlined safety precautions is critical when handling this irritant compound.

References

-

Department of Chemistry, University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Department of Chemistry, University of Massachusetts Boston. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45790013, this compound. Available at: [Link]

-

Chemistry Stack Exchange. Why amine salts are soluble in water?. (2016). Available at: [Link]

-

Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Quora. Are amines soluble in organic solvents?. (2018). Available at: [Link]

-

Chemistry LibreTexts. 17.3: Factors that Affect Solubility. (2016). Available at: [Link]

-

Sciencemadness.org. Solubility of organic amine salts. (2011). Available at: [Link]

-

Yuhan Pharma. 4-(BROMOMETHYL)BENZYLAMINE HBR. Available at: [Link]

Sources

- 1. This compound | C8H11Br2N | CID 45790013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Bromomethyl)benzylamine HBr | 34403-47-9 | FB35462 [biosynth.com]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. www1.udel.edu [www1.udel.edu]

4-(Bromomethyl)benzylamine hydrobromide structural formula and IUPAC name

An In-Depth Technical Guide to 4-(Bromomethyl)benzylamine Hydrobromide: A Bifunctional Reagent for Advanced Synthesis

Abstract

This compound is a versatile bifunctional reagent of significant interest to researchers and professionals in drug development and organic synthesis. Possessing both a nucleophilic primary amine and an electrophilic benzylic bromide, this molecule offers a strategic platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview, detailing its structural properties, dual reactivity, a validated synthesis protocol, and applications, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind experimental procedures and provides practical insights to ensure successful application and troubleshooting.

Introduction: The Strategic Utility of a Bifunctional Linker

In the landscape of modern synthetic chemistry, building blocks that offer multiple, orthogonally reactive sites are invaluable. They provide a direct route to molecular complexity, enabling the efficient assembly of scaffolds that are central to pharmaceuticals and functional materials. This compound (CAS No: 34403-47-9) is a prime exemplar of such a reagent.[1][2] Its structure, featuring a benzylamine moiety and a bromomethyl group in a para-relationship on an aromatic ring, presents a fascinating dichotomy of reactivity.

The primary amine serves as a potent nucleophile, ideal for forming amides, sulfonamides, or secondary/tertiary amines. Conversely, the benzylic bromide is a highly reactive electrophilic site, susceptible to SN2 displacement by a wide range of nucleophiles.[3][4] This dual-reactivity profile allows for stepwise, selective functionalization, making it a powerful tool for introducing a substituted benzylamine framework. This guide will explore the core attributes of this reagent, providing the in-depth knowledge required for its effective deployment in research and development settings.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful use. These properties dictate storage conditions, solvent selection, and purification strategies.

Core Compound Identifiers

The essential identification and property data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | [4-(bromomethyl)phenyl]methanamine;hydrobromide | [5] |

| CAS Number | 34403-47-9 | [2][5][6][7] |

| Molecular Formula | C₈H₁₁Br₂N | [1][2][5] |

| Molecular Weight | 280.99 g/mol | [1][2][5] |

| Appearance | Off-white to pale yellow solid | [6][8] |

| Melting Point | >300 °C (decomposes) | [9] |

Structural Formula and Visualization

The compound exists as a hydrobromide salt, where the primary amine is protonated. This salt form enhances stability and often improves crystallinity compared to the free base.

Caption: Structure of this compound

Solubility and Storage

Proper storage is critical to maintain the integrity of this moisture-sensitive reagent.

| Solvent | Solubility Profile | Source(s) |

| Water | >100 mg/mL (as hydrobromide salt) | [3] |

| DMSO | >50 mg/mL | [3] |

| Methanol | 20-30 mg/mL | [3] |

| Dichloromethane | 40-50 mg/mL | [3] |

Storage Recommendations: The compound should be stored at 2°C - 8°C under an inert atmosphere.[1] It is hygroscopic and sensitive to moisture, which can lead to hydrolysis of the benzylic bromide.[10][11] Keep the container tightly sealed in a dry and well-ventilated place.[6][12]

Reactivity and Mechanistic Considerations

The synthetic power of this compound stems from its two distinct reactive centers. A successful synthetic strategy depends on understanding and controlling the reactivity of each site, often through the use of protecting groups or careful selection of reaction conditions.

The Dichotomy of Reactivity: Amine vs. Benzylic Bromide

-

The Nucleophilic Amine (-CH₂NH₂): The primary amine is a strong nucleophile. In its salt form, it is protonated and non-nucleophilic. To engage it in a reaction, it must be deprotonated, typically with an appropriate base, to liberate the free amine.

-

The Electrophilic Benzylic Bromide (-CH₂Br): The carbon of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the bromine atom and its benzylic position, which stabilizes the transition state of SN2 reactions. This site is prone to attack by a wide array of nucleophiles.[3]

Common Side Reactions and Mitigation Strategies

The dual functionality can also be a liability, leading to undesired side reactions if not properly managed.[3]

-

Self-Reaction/Polymerization: The amine of one molecule can attack the benzylic bromide of another, leading to oligomers or polymers. This is a significant issue when the free base is handled, especially at elevated temperatures.

-

Mitigation: Work at low temperatures, use the stable hydrobromide salt as the starting material, and consider protecting one of the functional groups before proceeding with the desired transformation.

-

-

Hydrolysis: The benzylic bromide is susceptible to hydrolysis to the corresponding benzyl alcohol, particularly in the presence of water and base.[3]

-

Mitigation: Ensure all solvents and reagents are anhydrous, especially when the benzylic bromide is the intended reactive site. During aqueous workups, minimize the contact time with basic solutions.

-

-

Reaction with Solvents: Nucleophilic solvents like methanol can displace the bromide.[3]

-

Mitigation: Choose non-nucleophilic solvents such as THF, dichloromethane, or acetonitrile for reactions involving the benzylic bromide.

-

Caption: Synthetic workflow for an isoindolinone core.

This sequence leverages the benzylic bromide for an initial SN2 reaction, followed by functionalization of the primary amine, and finally an intramolecular cyclization to construct the target heterocyclic system. Such scaffolds are of interest in the development of inhibitors for targets like bromodomains (BRDs), which are key regulators in gene expression. [13]

Safety and Handling

As with any reactive chemical, proper safety precautions are mandatory. This compound is classified as a hazardous substance.

-

Hazards:

-

Causes severe skin burns and eye damage. [9] * Causes skin irritation (H315) and serious eye irritation (H319). [5][10] * May cause respiratory irritation (H335). [5][10]* Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [10][12] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12][14] * Avoid breathing dust. [10]Wash hands thoroughly after handling. [14] * In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. [11]

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its predictable and orthogonal reactivity. By understanding its properties, controlling its reaction conditions to mitigate side reactions, and employing rational synthetic strategies, researchers can effectively utilize this reagent to access novel and complex molecules. Its application in building diverse chemical libraries and core scaffolds for drug discovery underscores its importance for professionals in the pharmaceutical and chemical sciences.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Antimex Chemical Limited. (n.d.). This compound. LookChem. Retrieved from [Link]

-

FDC Chemical. (n.d.). 4-(BROMOMETHYL)BENZYLAMINE HBR. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing substituted benzyl bromides.

-

National Institutes of Health. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Retrieved from [Link]

Sources

- 1. 4-(Bromomethyl)benzylamine HBr | 34403-47-9 | FB35462 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H11Br2N | CID 45790013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.34403-47-9 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. karebaybio.com [karebaybio.com]

- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Unveiling of 4-(Bromomethyl)benzylamine Hydrobromide: A Technical Guide

For Immediate Release

Palo Alto, CA – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a detailed spectroscopic characterization of 4-(Bromomethyl)benzylamine hydrobromide. This key bifunctional building block, featuring both a reactive benzylic bromide and a primary amine, is pivotal in the synthesis of a wide array of pharmaceutical intermediates and complex organic scaffolds. Understanding its precise structural features through spectroscopic analysis is paramount for its effective utilization in synthetic chemistry.

Introduction: The Synthetic Versatility of this compound

This compound (C₈H₁₁Br₂N, Molar Mass: 280.99 g/mol ) is a valuable reagent in organic synthesis due to its dual reactivity.[1] The bromomethyl group serves as an excellent electrophile for alkylation reactions, while the benzylamine moiety, in its hydrobromide salt form, provides a nucleophilic primary amine upon deprotonation. This unique combination allows for its incorporation into diverse molecular architectures, making it a sought-after starting material in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic data are crucial for confirming the identity and purity of this reagent, ensuring the reliability and reproducibility of subsequent synthetic transformations.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and benzylic protons. The presence of the electron-withdrawing bromomethyl group and the ammonium group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H | ~7.4-7.6 | Multiplet | 4H | The four aromatic protons on the 1,4-disubstituted benzene ring are expected to appear as a complex multiplet due to second-order coupling effects. Their chemical shift is downfield due to the deshielding effects of the aromatic ring and the attached substituents. |